Cas no 13450-92-5 (Germanium tetrabromide)

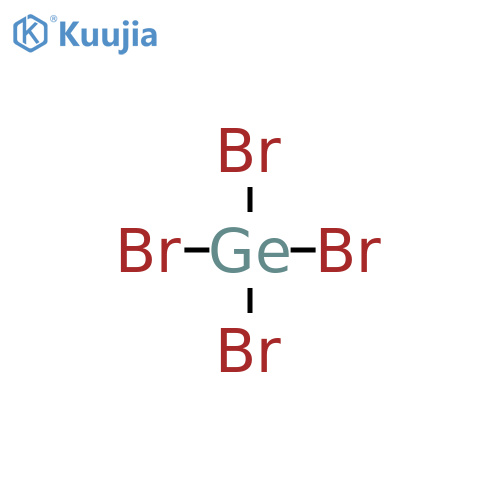

Germanium tetrabromide structure

商品名:Germanium tetrabromide

Germanium tetrabromide 化学的及び物理的性質

名前と識別子

-

- Germanium tetrabromide

- Germaniumbromide

- Germanium(IV) bromide

- tetrabromogermane

- tetrabromo-Germane

- tetrabromo-german

- tetrabromo-germaniu

- germyl bromide

- Germane,tetrabromo-

- germanium bromide

- germylbromide

- 99.999%(metalsbasis)

- GERMANIUM (IV) BROMIDE

- Germaniumtetrabromid

- 13450-92-5

- DTXSID2065468

- EINECS 236-612-1

- GeBr4

- Q4096871

- Germanium(IV) bromide (99.99+%-Ge) PURATREM

- MFCD00016115

- perbromogermane

- Germanium, tetrabromo-

- Germane, tetrabromo-

- VJHDVMPJLLGYBL-UHFFFAOYSA-N

- DTXCID0034223

-

- MDL: MFCD00016115

- インチ: 1S/4BrH.Ge/h4*1H;/q;;;;+4/p-4

- InChIKey: VJHDVMPJLLGYBL-UHFFFAOYSA-N

- ほほえんだ: Br[Ge](Br)(Br)Br

計算された属性

- せいみつぶんしりょう: 389.59500

- どういたいしつりょう: 389.594529

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 19.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色結晶

- 密度みつど: 3.13 g/mL at 25 °C(lit.)

- ゆうかいてん: 26.1 °C (lit.)

- ふってん: 186.5 °C(lit.)

- フラッシュポイント: 186.5°C

- 屈折率: 1.6269

- すいようせい: It reacts in water.

- あんていせい: Stable. Incompatible with water, strong oxidizing agents.

- PSA: 0.00000

- LogP: 3.00160

- かんど: Moisture Sensitive

- ようかいせい: 水中での強い反応

Germanium tetrabromide セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3260 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 14-34

- セキュリティの説明: S26-S27-S36-S45

- RTECS番号:LY5220000

-

危険物標識:

- 危険レベル:8

- TSCA:Yes

- リスク用語:R14; R34; R37

- セキュリティ用語:8

- 包装等級:II

- 包装グループ:II

Germanium tetrabromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | G170-1GM |

Germanium Tetrabromide |

13450-92-5 | 99.90% | 1gm |

$19.08 | 2023-09-19 | |

| abcr | AB118779-10 g |

Germanium(IV) bromide, (99.99%-Ge), ampouled; . |

13450-92-5 | 10 g |

€332.00 | 2023-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-228249-10 g |

Germanium(IV) bromide, |

13450-92-5 | 10g |

¥2,241.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-228249-10g |

Germanium(IV) bromide, |

13450-92-5 | 10g |

¥2241.00 | 2023-09-05 | ||

| Ambeed | A460538-10g |

Germanium tetrabromide |

13450-92-5 | 98% | 10g |

$283.0 | 2023-09-05 | |

| abcr | AB118779-10g |

Germanium(IV) bromide, (99.99%-Ge), ampouled; . |

13450-92-5 | 10g |

€337.00 | 2025-02-19 | ||

| A2B Chem LLC | AB74445-10g |

Germanium tetrabromide |

13450-92-5 | 99.99+%-Ge | 10g |

$415.00 | 2024-04-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 40219-10g |

Germanium(IV) bromide, 99.999% (metals basis) |

13450-92-5 | 99.999% | 10g |

¥6703.00 | 2023-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-3225-10g |

Germanium(IV) bromide |

13450-92-5 | (99.99+%-Ge)PURATREM | 10g |

3975CNY | 2021-05-08 | |

| Ambeed | A460538-5g |

Germanium tetrabromide |

13450-92-5 | 98% | 5g |

$186.0 | 2023-06-25 |

Germanium tetrabromide 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

13450-92-5 (Germanium tetrabromide) 関連製品

- 7789-46-0(Iron(II) Bromide)

- 13465-09-3(Indium(III) bromide)

- 7789-43-7(Cobalt Bromide)

- 85017-82-9(Lithium bromide hydrate)

- 13462-88-9(Nickel(II) bromide)

- 7699-45-8(Zinc Bromide)

- 7758-02-3(Potassium bromide)

- 10031-24-0(dibromostannane)

- 13469-98-2(Yttrium bromide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13450-92-5)Germanium tetrabromide

清らかである:99%

はかる:10g

価格 ($):200.0